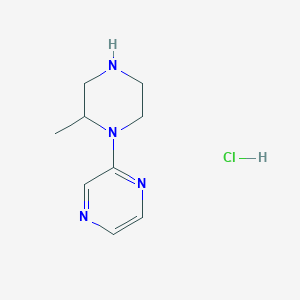2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride
CAS No.:
Cat. No.: VC15739781
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15ClN4 |
|---|---|
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 2-(2-methylpiperazin-1-yl)pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4.ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;/h2-3,7-8,11H,4-6H2,1H3;1H |
| Standard InChI Key | NSPOKCJBPRNWRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCCN1C2=NC=CN=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Physical and Chemical Characteristics
While direct data on 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride remains limited, inferences from related compounds indicate:
The hydrochloride salt’s stability under acidic conditions makes it suitable for oral dosage forms, while its hygroscopicity necessitates careful handling during synthesis .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride typically involves sequential functionalization of the pyrazine ring. A plausible route, adapted from methods for analogous compounds , includes:
-
Ring Formation: Condensation of glyoxal derivatives with diamines to construct the pyrazine core.
-
Piperazine Substitution: Nucleophilic aromatic substitution introducing 2-methylpiperazine at position 2.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
For example, the patent CN109369545B describes a cyclization strategy using methylglyoxal and 2-aminomalonamide, followed by halogenation and reduction . While developed for 2-methyl-5-pyrazine formate, this approach could be modified by substituting malonamide with methylpiperazine precursors.
Process Optimization
Industrial production emphasizes cost efficiency and scalability:
-
Continuous Flow Reactors: Reduce reaction times and improve yield consistency .
-
Catalytic Hydrogenation: Replaces stoichiometric reducing agents, enhancing sustainability .
-
Crystallization Controls: Ensure high purity (>98%) through solvent-antisolvent systems .
Challenges include managing exothermic reactions during piperazine substitution and minimizing byproducts such as N-oxides.
Pharmacological Profile and Mechanisms
Biological Activity
Though direct studies on 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride are sparse, structural analogs exhibit:
-
Dopamine Receptor Modulation: Piperazine derivatives often target D₂ and D₃ receptors, implicating potential antipsychotic applications.
-
Antimicrobial Effects: Pyrazine moieties disrupt microbial folate synthesis, as seen in sulfa drugs .
-
Kinase Inhibition: Aryl piperazines inhibit protein kinases involved in cancer progression.
Mechanistic Insights
The compound’s mechanism likely involves:
-
Receptor Binding: The piperazine group chelates acidic residues in receptor binding pockets.
-
Aromatic Interactions: Pyrazine π-stacking stabilizes drug-target complexes .
-
Protonation Effects: The hydrochloride salt enhances membrane permeability in physiological pH.
Applications in Drug Development
Central Nervous System Therapeutics
Piperazine-pyrazine hybrids are explored for:
-
Anxiolytics: Modulating serotonin and GABA pathways.
-
Antidepressants: Inhibiting monoamine reuptake transporters .
-
Antipsychotics: Targeting dopamine and 5-HT₂A receptors.
Antimicrobial Agents
The pyrazine core’s resemblance to pteridine structures enables:
-
Dihydrofolate Reductase Inhibition: Blocking bacterial folate synthesis .
-
Biofilm Disruption: Interfering with quorum-sensing pathways.
Comparative Analysis with Structural Analogues
The absence of a chlorine substituent in 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride may reduce off-target binding compared to chlorinated analogs.
Future Research Directions
-
Mechanistic Elucidation: High-throughput screening to identify primary molecular targets.
-
Synthetic Methodology: Developing enantioselective routes to access chiral piperazine derivatives.
-
Therapeutic Expansion: Evaluating efficacy in neurodegenerative and oncological models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume